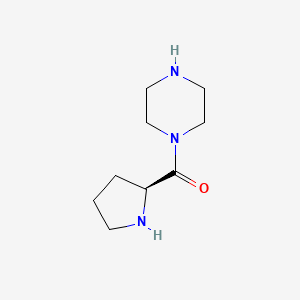
Ethyl 2-amino-3,5,6-trichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3,5,6-trichlorobenzoate is a chemical compound with the molecular formula C9H8Cl3NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with three chlorine atoms and an amino group, and the carboxyl group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3,5,6-trichlorobenzoate typically involves the chlorination of ethyl benzoate followed by amination. One common method is as follows:
Chlorination: Ethyl benzoate is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3, 5, and 6 positions of the benzene ring.
Amination: The resulting ethyl 3,5,6-trichlorobenzoate is then reacted with ammonia or an amine source under suitable conditions to replace one of the chlorine atoms with an amino group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3,5,6-trichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines or other reduced products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include nitrobenzoates or nitrosobenzoates.
Reduction: Products include primary or secondary amines.
Hydrolysis: The major product is 2-amino-3,5,6-trichlorobenzoic acid.
Applications De Recherche Scientifique
Ethyl 2-amino-3,5,6-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3,5,6-trichlorobenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of chlorine atoms and the amino group can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3,5,6-trichlorobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-4,5,6-trichlorobenzoate: Similar structure but different substitution pattern, which can affect its reactivity and applications.
Ethyl 2-amino-3,4,5-trichlorobenzoate: Another isomer with different properties.
Ethyl 2-amino-3,5-dichlorobenzoate: Lacks one chlorine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H8Cl3NO2 |
|---|---|
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
ethyl 2-amino-3,5,6-trichlorobenzoate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3 |
Clé InChI |
RFHGJHPFCSINGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)






![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)

